

# 1H and 13C NMR spectral analysis of 1,3-Dihydroimidazol-2-one

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## Compound of Interest

Compound Name: 1,3-Dihydroimidazol-2-one

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A comprehensive guide to the 1H and 13C NMR spectral analysis of **1,3-Dihydroimidazol-2-one** (also known as Ethyleneurea or 2-Imidazolidinone), with a comparative analysis against its methylated analog, 1,3-Dimethyl-2-imidazolidinone. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Comparative NMR Spectral Data

The following table summarizes the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for **1,3-Dihydroimidazol-2-one** and a common alternative, 1,3-Dimethyl-2-imidazolidinone. The data is presented to facilitate a clear comparison of their chemical shifts ( $\delta$ ), which reflect the electronic environment of the nuclei.

Compound	Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity
1,3-Dihydroimidazol-2-one	1H	3.43	Singlet
	1H	5.45	
	13C	41.5	
	13C	161.9	
1,3-Dimethyl-2-imidazolidinone	1H	2.62	Singlet
	1H	3.00	
	13C	30.8	
	13C	48.9	
	13C	164.2	

## Experimental Protocols

A standard protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for small organic molecules like **1,3-Dihydroimidazol-2-one** is provided below.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 400 MHz or higher.
- Standard 5 mm NMR tubes.

Sample Preparation:

- Weigh approximately 5-10 mg of the analyte (**1,3-Dihydroimidazol-2-one** or its analog).
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$  ( $\text{CDCl}_3$ ), Dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ )). The choice of solvent should be based on the

solubility of the compound and should not have signals that overlap with the analyte's signals.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to an NMR tube.

#### <sup>1</sup>H NMR Spectroscopy Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic compounds.
- Temperature: Room temperature (e.g., 298 K).

#### <sup>13</sup>C NMR Spectroscopy Acquisition Parameters:

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans (e.g., 128 to 1024) is required.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.
- Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to singlets for each unique carbon atom.

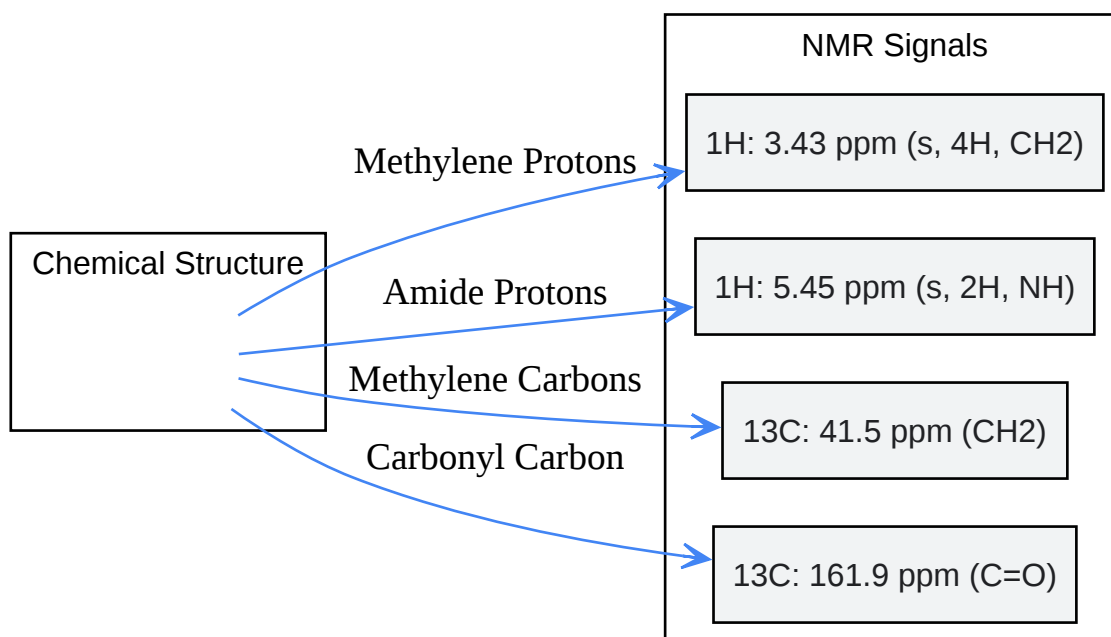
## Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants (if any) to elucidate the molecular structure.

## Visualization of NMR Signal Relationships

The following diagrams illustrate the chemical structures and the corresponding NMR signals for **1,3-Dihydroimidazol-2-one** and its methylated analog.

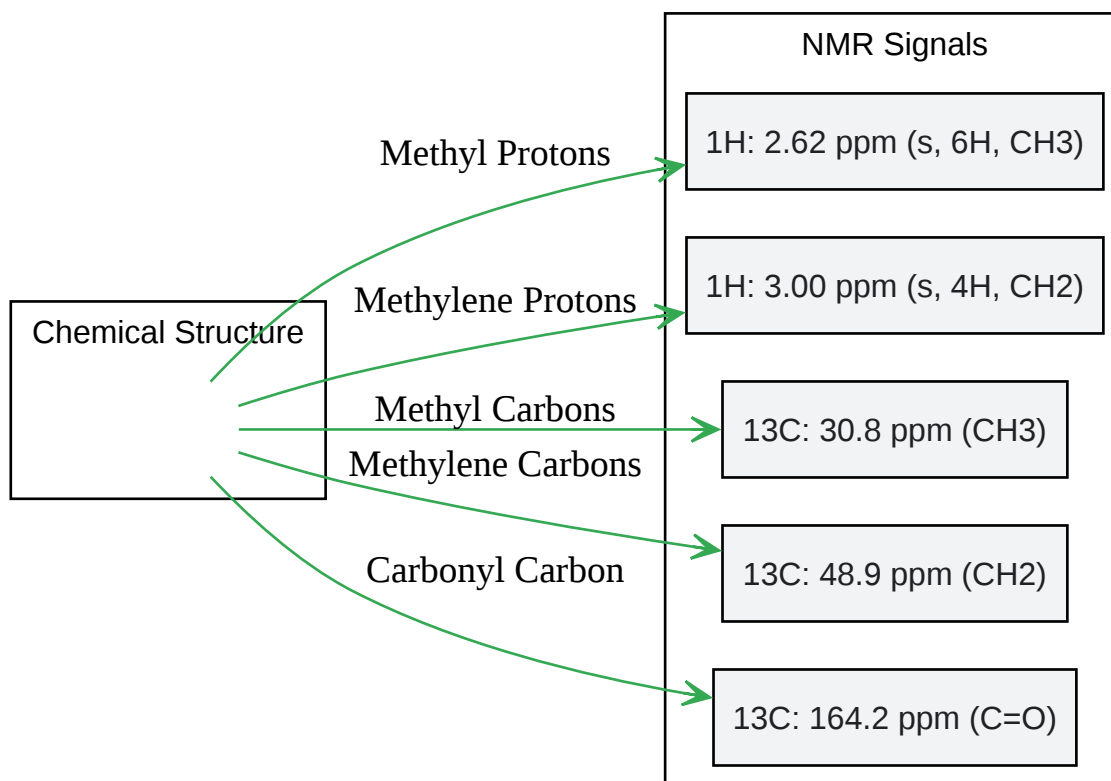
1,3-Dihydroimidazol-2-one Structure and NMR Signals



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Caption: Correlation of the chemical structure of **1,3-Dihydroimidazol-2-one** with its <sup>1</sup>H and <sup>13</sup>C NMR signals.

1,3-Dimethyl-2-imidazolidinone Structure and NMR Signals



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